molecular formula C15H12ClF2NOS B5707756 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide

2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide

Cat. No. B5707756
M. Wt: 327.8 g/mol
InChI Key: XMGFCGFIWBHSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide, commonly known as C646, is a synthetic compound that has been extensively studied in the field of cancer research. It is a potent inhibitor of the histone acetyltransferase enzyme, p300/CBP-associated factor (PCAF), which plays a crucial role in the regulation of gene expression.

Mechanism of Action

C646 inhibits 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide by binding to the acetyl-CoA binding site of the enzyme, thereby preventing the acetylation of histones and other transcription factors. This results in altered gene expression patterns, leading to reduced cancer cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, C646 has been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth of pathogenic bacteria and fungi, as well as to reduce inflammation in animal models of arthritis and colitis. C646 has also been shown to improve insulin sensitivity and glucose tolerance in obese mice.

Advantages and Limitations for Lab Experiments

One advantage of using C646 in lab experiments is its high potency and selectivity for 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide inhibition. This allows for precise modulation of gene expression patterns without affecting other cellular processes. However, one limitation of using C646 is its relatively short half-life, which requires frequent dosing in animal models.

Future Directions

There are several future directions for research on C646. One area of interest is the development of more potent and selective 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide inhibitors based on the structure of C646. Another area of interest is the investigation of the role of 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, the use of C646 in combination with other cancer therapies is an area of active research. Finally, the development of new delivery methods for C646, such as nanoparticles or liposomes, may improve its efficacy and reduce dosing frequency.

Synthesis Methods

The synthesis of C646 involves the reaction of 2-chlorobenzyl chloride with 2,6-difluoroaniline to form 2-[(2,6-difluorophenyl)amino]chloromethylbenzene. This intermediate is then reacted with thioacetic acid to form the final product, 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide. The synthesis of C646 has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

C646 has been extensively studied in the field of cancer research due to its ability to inhibit the 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide enzyme. 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide is a histone acetyltransferase that plays a critical role in the regulation of gene expression by acetylating histones and other transcription factors. Overexpression of 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide has been observed in several types of cancer, including breast, lung, and prostate cancer. Inhibition of 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide by C646 has been shown to reduce cancer cell proliferation, induce apoptosis, and inhibit tumor growth in animal models.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(2,6-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2NOS/c16-11-5-2-1-4-10(11)8-21-9-14(20)19-15-12(17)6-3-7-13(15)18/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGFCGFIWBHSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NC2=C(C=CC=C2F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-difluorophenyl)acetamide

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